molecular formula C13H10BrF2NO3S B3649487 3-bromo-N-(2,4-difluorophenyl)-4-methoxybenzenesulfonamide

3-bromo-N-(2,4-difluorophenyl)-4-methoxybenzenesulfonamide

Cat. No.: B3649487
M. Wt: 378.19 g/mol
InChI Key: NEKFYPZXVKDPIA-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which are often used in various fields such as medicine, science, and industry . Sulfonamides have a wide range of applications, including the treatment of bacterial infections .


Molecular Structure Analysis

The molecular structure of sulfonamides consists of a sulfonyl group (SO2) attached to an amine group (NH2). The specific compound you mentioned would also have bromo, difluorophenyl, and methoxybenzene groups attached .


Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions. They can act as bases, forming salts with acids, and as acids, forming salts with bases .


Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides can vary widely depending on their specific structure. They are generally solid at room temperature and are soluble in organic solvents .

Mechanism of Action

In medicine, sulfonamides act as antimicrobial agents. They inhibit the growth of bacteria by interfering with the production of folic acid, a nutrient necessary for bacterial growth .

Safety and Hazards

Sulfonamides can cause allergic reactions in some individuals. They should be handled with care and appropriate safety measures should be taken when working with these compounds .

Future Directions

Sulfonamides continue to be an area of active research, particularly in the development of new antimicrobial agents. Researchers are also exploring their potential uses in other areas, such as cancer treatment .

Properties

IUPAC Name

3-bromo-N-(2,4-difluorophenyl)-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrF2NO3S/c1-20-13-5-3-9(7-10(13)14)21(18,19)17-12-4-2-8(15)6-11(12)16/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKFYPZXVKDPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrF2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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